BMS-303141, chemically known as 3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide, is a potent and selective allosteric inhibitor of ATP citrate lyase (ACLY). [, , , ] It is widely employed in scientific research to investigate the role of ACLY in various cellular processes, particularly in the context of metabolic diseases, cancer, and immune responses.
Mechanism of Action
BMS-303141 acts as a potent and selective allosteric inhibitor of ATP citrate lyase (ACLY). [, , , ] ACLY is a central enzyme in cellular metabolism responsible for converting citrate to acetyl-CoA, a crucial building block for fatty acid and cholesterol synthesis, and a substrate for histone acetyltransferases that regulate gene expression. [, , , , ] By inhibiting ACLY, BMS-303141 disrupts these metabolic pathways and alters epigenetic regulation.
Applications
Metabolic Diseases:
Obesity-related renal injury: BMS-303141 attenuated ectopic lipid accumulation in the kidneys of diabetic mice, reducing renal inflammation and fibrosis. []
Cardiomyocyte function: It impacts cardiomyocyte function by influencing mitochondrial reductive stress and NAD/NADH balance. [] Studies suggest it might be downregulated in heart failure, particularly in obesity-related cases. []
Cancer Research:
Coronary Artery Disease (CAD): ACLY is upregulated in CAD, and BMS-303141 inhibits vascular remodeling in CAD models, suggesting a potential therapeutic avenue. []
Pulmonary Arterial Hypertension (PAH): BMS-303141 improves hemodynamics and vascular remodeling in PAH models, highlighting its potential as a therapeutic target. []
Triple-negative breast cancer metastasis: It shows promise as an anti-metastatic agent in preclinical models of this aggressive breast cancer subtype. []
Hepatocellular carcinoma (HCC): Induces endoplasmic reticulum stress and promotes apoptosis in HCC cells, showing synergistic effects with sorafenib in preclinical models. []
Immunology:
CD8+ T cell activation: BMS-303141 modulates early CD8+ T cell activation, influencing metabolism, gene expression, and histone regulation. []
Bone Health:
Osteoclast differentiation: BMS-303141 suppresses osteoclast differentiation and function by regulating histone acetylation, suggesting a potential role in treating bone loss. []
Related Compounds
SB-204990
Compound Description: SB-204990 is a potent and selective inhibitor of ACLY. It acts by competitively binding to the citrate-binding site of the enzyme, thereby blocking the conversion of citrate to acetyl-CoA. []
Relevance: SB-204990 is structurally related to BMS-303141, and both compounds exhibit inhibitory activity against ACLY. They were both included in a study evaluating the binding affinities of different ACLY inhibitors using the AutoDock Vina application. This research suggests that these compounds may share a similar mechanism of action, targeting the enzyme's active site to inhibit its function. []
ETC-1002
Compound Description: ETC-1002 is another ACLY inhibitor that has demonstrated efficacy in preclinical models of vascular remodeling diseases. []
Relevance: Like BMS-303141, ETC-1002 targets ACLY, suggesting they may share similar therapeutic applications in conditions where ACLY plays a significant role. The research highlights the potential of ACLY inhibitors as a novel therapeutic strategy for vascular remodeling diseases, suggesting that both BMS-303141 and ETC-1002 may hold promise in this field. []
NDI-091143
Compound Description: NDI-091143 is an ACLY inhibitor with potential therapeutic benefits in metabolic diseases. []
Bempedoic Acid
Compound Description: Bempedoic acid is a first-in-class, oral, once-daily ATP citrate lyase (ACLY) inhibitor. [] Bempedoic acid lowers LDL-C by inhibiting ACLY in the liver, which reduces cholesterol biosynthesis. It is used as an adjunct to diet and maximally tolerated statin therapy for the treatment of adults with heterozygous familial hypercholesterolemia or established atherosclerotic cardiovascular disease who require additional lowering of LDL-C.
Relevance: Bempedoic acid, similar to BMS-303141, targets ACLY, but is distinct in its administration route and clinical use. The research emphasizes the therapeutic potential of ACLY inhibitors, indicating that both BMS-303141 (with further development) and bempedoic acid could play significant roles in managing conditions where ACLY is implicated. []
Citrate
Compound Description: Citrate is a tricarboxylic acid involved in cellular respiration. It is the substrate for ACLY, which converts it to oxaloacetate and acetyl-CoA. []
Relevance: Citrate is a key molecule in the metabolic pathway targeted by BMS-303141. BMS-303141 inhibits ACLY, which utilizes citrate as a substrate. Understanding the levels and flux of citrate in different experimental settings is crucial for evaluating the efficacy and mechanism of action of ACLY inhibitors like BMS-303141. []
Acetyl-CoA
Compound Description: Acetyl-CoA is a crucial molecule in numerous metabolic pathways, including the citric acid cycle (Krebs cycle) and fatty acid metabolism. It is generated by ACLY from citrate. []
Relevance: Acetyl-CoA is the product of the enzymatic reaction catalyzed by ACLY, the enzyme targeted by BMS-303141. Therefore, alterations in acetyl-CoA levels serve as a direct indicator of BMS-303141's inhibitory effect on ACLY activity. This underscores the importance of monitoring acetyl-CoA levels to understand the downstream consequences of ACLY inhibition by BMS-303141. []
D-2-Hydroxyglutarate (D2-HG)
Compound Description: D2-HG is an oncometabolite that can accumulate in certain cancers, particularly those with isocitrate dehydrogenase (IDH) mutations. Its accumulation can interfere with various metabolic processes. []
Relevance: D2-HG, unlike BMS-303141, is not an ACLY inhibitor but rather an oncometabolite. The research indicates that D2-HG indirectly influences ACLY activity by altering metabolic flux and impacting cardiac function. This highlights a complex interplay between oncometabolites like D2-HG and enzymes like ACLY, which BMS-303141 directly targets, showcasing potential therapeutic avenues for intervention. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMH-7 is a p53 activator with potent antitumor activity. It regulates the p53 signaling pathway in bladder cancer cells. BMH-7 also induces apoptosis, changes cell size, and leads to cell death. BMH-7 is derived from quinazolinone, a small molecule that is able to activate the p53 tumor suppressor pathway.
Lipoxin A4 analog and potent lipoxin A4 receptor agonist (IC50 = 70 nM). Antiangiogenic, antitumorigenic and anti-inflammatory agent. Active in vivo and in vitro. Lipoxins are trihydroxytetraene metabolites derived from arachidonic acid through an interaction between lipoxygenases with C-5 and C-15 specificities. Lipoxin A4 (LXA4) inhibits the chemotactic responsiveness of polymorphonuclear (PMN) neutrophils to leukotriene B4 and to the peptide formyl-methionyl-leucyl-phenylalanine (fMLP). 5(S),6(R)-7-trihydroxymethyl Heptanoate is a C-7 truncated analog of lipoxin A4 (LXA4) that is equiactive as LXA4 in the inhibition of leukotriene B4 (LTB4)-induced polymorphonuclear neutrophils (PMN) chemotaxis with an IC50 value of 5nM. BML-111 is a FPR2 (lipoxin A4 receptor) agonist. BML-111 Attenuates Renal Ischemia/Reperfusion Injury Via Peroxisome Proliferator-Activated Receptor-α-Regulated Heme Oxygenase-1. BML-111 attenuates acute lung injury in endotoxemic mice. BML-111 attenuates hemorrhagic shock-induced acute lung injury through inhibiting activation of mitogen-activated protein kinase pathway in rats. BML-111 attenuates acute hepatic dysfunction induced by cecal ligation and puncture in rats.
BMD4503-2 is an LRP5/6-sclerostin interaction inhibitor. BMD4503-2 recovers the downregulated activity of the Wnt/β-catenin signaling pathway by competitively binding to the LRP5/6-sclerostin complex.